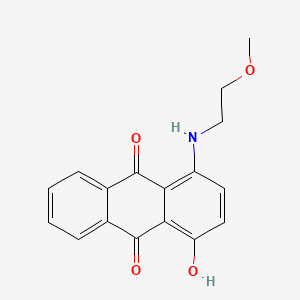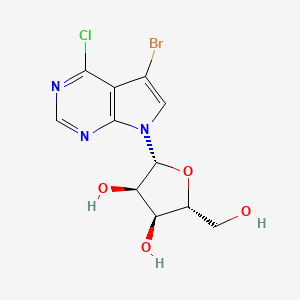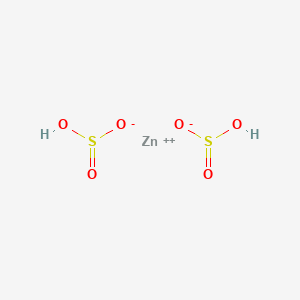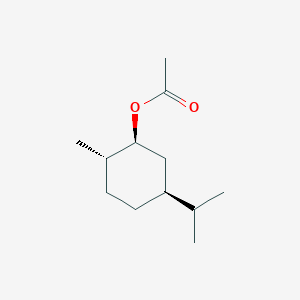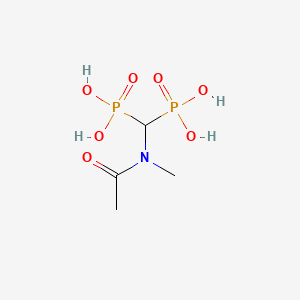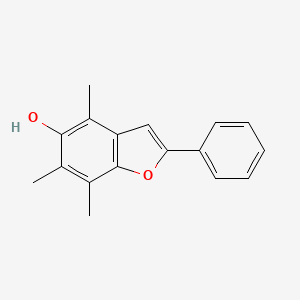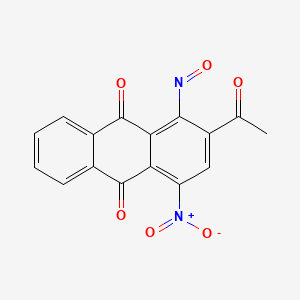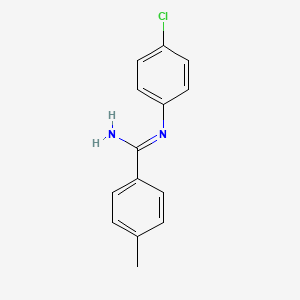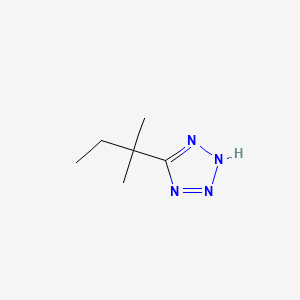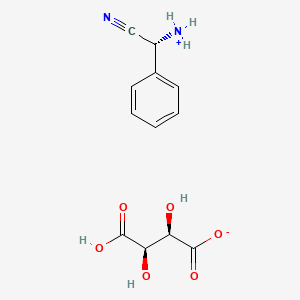
(R)-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable asset in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-(Cyano(phenyl)methyl)amine with (R-(R*,R*))-tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is scaled up using similar synthetic routes but with enhanced reaction control and purification techniques. The use of advanced reactors and continuous flow systems helps in achieving higher efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the cyano group or the phenyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved include enzyme inhibition and activation, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-(Cyano(phenyl)methyl)ammonium hydrogen (S-(S,S))-tartrate**
- ®-(Cyano(phenyl)methyl)ammonium hydrogen (S-(S,S))-tartrate**
- (S)-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R,R))-tartrate**
Uniqueness
®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral drug development .
Properties
CAS No. |
66116-54-9 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
[(R)-cyano(phenyl)methyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H8N2.C4H6O6/c9-6-8(10)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8H,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChI Key |
LSYJGKKJDWEJES-YIDNRZKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Related CAS |
19720-18-4 66116-54-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


